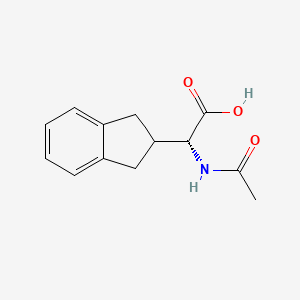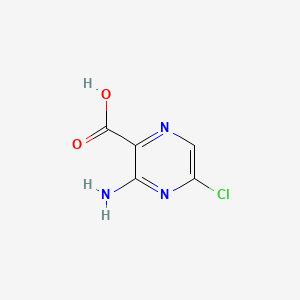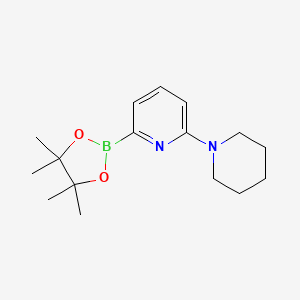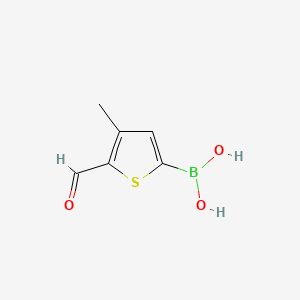
(5-Formyl-4-methylthiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Formyl-4-methylthiophen-2-yl)boronic acid” is an organic compound that belongs to the class of organoheterocyclic compounds known as thiophenes . It is a pale orange to pink powder .
Molecular Structure Analysis
The molecular formula of “(5-Formyl-4-methylthiophen-2-yl)boronic acid” is C6H7BO3S . The InChI Key is QEIXJCOHLUKRPO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-Formyl-4-methylthiophen-2-yl)boronic acid” is a pale orange to pink powder . It has a melting point range of 119.5-125.5°C .Applications De Recherche Scientifique
Synthesis of Diverse Structures : This compound is a crucial building block for synthesizing various structures, particularly in the preparation of 5-arylthiophene-2-carboxaldehydes via copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reactions. This method improves yields and purities by avoiding acidic liberation steps (Hergert et al., 2018).
Fluorescent Chemosensors : Boronic acids, including this derivative, are used in developing fluorescent sensors for detecting carbohydrates and bioactive substances, critical for disease diagnosis and treatment. They are particularly effective due to their ability to form cyclic boronate esters with diols (Huang et al., 2012).
Solid-Phase Derivatization : This compound plays a role in the derivatization of functionalized boronic acids, particularly in a solid-phase approach. This method facilitates easy manipulation of boronic acids, beneficial in biological, medicinal, and synthetic applications (Gravel et al., 2002).
Boron Neutron Capture Therapy : Boronic acid derivatives, including (5-Formyl-4-methylthiophen-2-yl)boronic acid, have potential applications in Boron Neutron Capture Therapy, a targeted cancer treatment method (González et al., 1998).
Inhibition of Beta-Lactamases : Aromatic boronic acids, including this compound, act as reversible inhibitors of class C beta-lactamases, which are important in antibiotic resistance (Beesley et al., 1983).
Biomedical Applications : They are used in various biomedical applications, such as in the treatment of HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).
Radiotherapy Agents : Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, related to this compound, are useful in radiotherapy (Francesconi & Treher, 1990).
Suzuki-Miyaura Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions with polyfluorophenyl and 2-heteroaryl boronic acids, facilitating the synthesis of complex organic structures (Kinzel et al., 2010).
Sensing Applications : Boronic acids are employed in sensing systems for anions and saccharides, forming the basis of various sensors and separation systems due to their ability to form boronate esters (Bull et al., 2013).
Optoelectronic Applications : This compound is involved in the synthesis of dicyanovinyl-substituted compounds, potentially used in optoelectronic applications like solvatochromic probes and non-linear optical materials (Herbivo et al., 2010).
Propriétés
IUPAC Name |
(5-formyl-4-methylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIXJCOHLUKRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674571 |
Source


|
| Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Formyl-4-methylthiophen-2-yl)boronic acid | |
CAS RN |
352530-25-7 |
Source


|
| Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

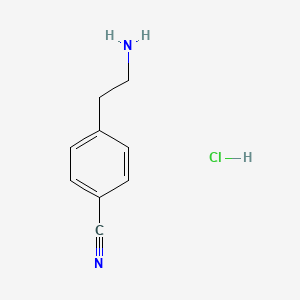
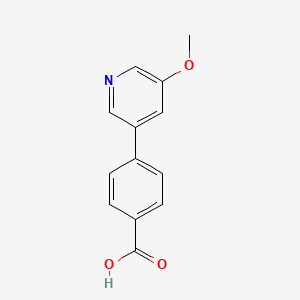
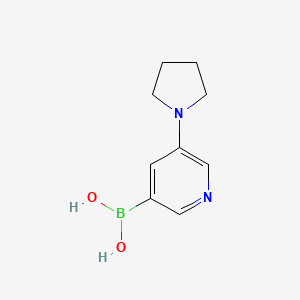
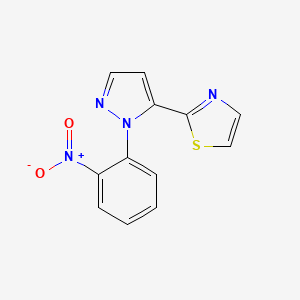
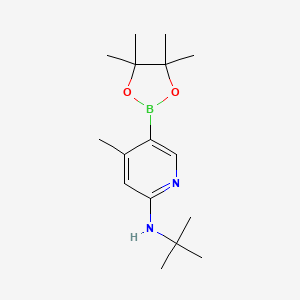
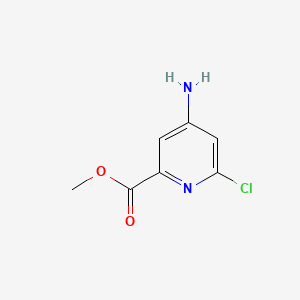
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

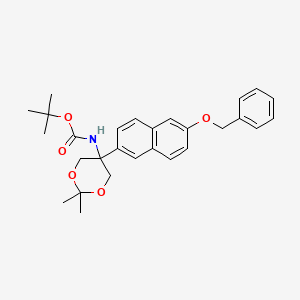
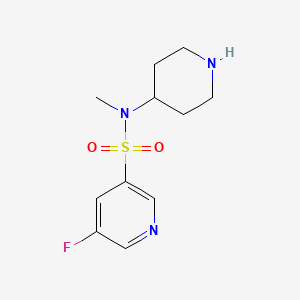
![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)
